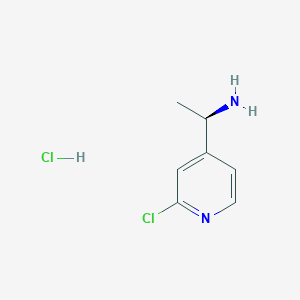
(R)-1-(2-Chloropyridin-4-yl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chloropyridin-4-yl)ethanamine hydrochloride typically involves the reaction of 2-chloropyridine with an appropriate amine under controlled conditions. One common method involves the use of ®-1-(2-Chloropyridin-4-yl)ethanamine as a starting material, which is then reacted with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of ®-1-(2-Chloropyridin-4-yl)ethanamine hydrochloride may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Chloropyridin-4-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
®-1-(2-Chloropyridin-4-yl)ethanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-1-(2-Chloropyridin-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
®-1-(2-Chloropyridin-4-yl)ethanamine hydrochloride is unique due to its specific structural features, such as the presence of a chlorine atom in the pyridine ring and the ®-configuration of the ethanamine moiety
Biological Activity
(R)-1-(2-Chloropyridin-4-yl)ethanamine hydrochloride is a chiral compound with notable biological activity, particularly in pharmacological contexts. Its structure features a chlorinated pyridine ring and an ethanamine moiety, contributing to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H8ClN
- Molecular Weight : 193.07 g/mol
- CAS Number : 342899-35-8
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors in the central nervous system. Research indicates that it may function as an agonist or antagonist depending on the target receptor, influencing neurotransmitter systems crucial for mood regulation and anxiety disorders. The presence of the chlorine atom enhances its binding affinity through strong hydrogen bonding capabilities.
Biological Activity Overview
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-1-(2-Chloropyridin-4-yl)ethanamine dihydrochloride | Chiral amine with similar chloropyridine structure | Different chirality may affect biological activity |
| (R)-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride | Fluorinated pyridine instead of chlorinated | Potentially different metabolic stability and activity |
| 4-Acetyl-2-chloropyridine | Acetyl group substitution | Different reactivity profile due to acetyl group |
This table illustrates how variations in substituents can lead to significant differences in biological activity and chemical properties.
Case Studies and Research Findings
Recent studies have highlighted the significance of this compound in pharmacological research:
- Serotonin Receptor Interaction :
- A study demonstrated that related compounds significantly affected serotonin receptor binding, suggesting that this compound could similarly influence these pathways.
- Antitumor Activity Assessment :
Properties
Molecular Formula |
C7H10Cl2N2 |
|---|---|
Molecular Weight |
193.07 g/mol |
IUPAC Name |
(1R)-1-(2-chloropyridin-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5(9)6-2-3-10-7(8)4-6;/h2-5H,9H2,1H3;1H/t5-;/m1./s1 |
InChI Key |
VIRAZLZJASSCKS-NUBCRITNSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=NC=C1)Cl)N.Cl |
Canonical SMILES |
CC(C1=CC(=NC=C1)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















